Pseudotrienic acid B
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Overview
Description
Pseudotrienic acid B is a natural product found in Pseudomonas with data available.
Scientific Research Applications
Synthesis and Bioactive Properties
- Pseudotrienic acid B, along with FR252921, was synthesized using optically active titanium complexes, cross-metathesis, and Stille cross-coupling. This process demonstrates the compound's potential in immunosuppressive and antimicrobial applications (Amans, Bellosta, & Cossy, 2009).
Antimicrobial Activity
- This compound, derived from Pseudomonas sp., exhibits antimicrobial activity, specifically inhibiting the growth of Staphylococcus aureus and Pseudomonas syringae, suggesting its utility in treating bacterial infections (Pohanka et al., 2005).
Cancer Therapeutic Potential
- Pseudolaric acid B has been studied for its role in inhibiting tumor growth and inducing apoptosis in various cancer cells, including endometrial, hepatocellular, and prostate cancer, through mechanisms like cell cycle arrest and suppression of carcinogenic signaling pathways (Wang et al., 2017), (Zhang et al., 2019), (Tong et al., 2013).
Antifungal Properties
- It has been found effective against various fungal strains, including Trichophyton mentagrophytes and Candida species, highlighting its potential as a therapeutic agent for fungal infections (Li, Clark, & Hufford, 1995), (Yan, Hua, Xu, & Samaranayake, 2012).
Apoptosis Induction
- Research has indicated pseudolaric acid B induces apoptosis in various cancer cell lines, including melanoma and cervical cancer, by activating specific signaling pathways, suggesting its potential as a cancer treatment (Gong et al., 2005), (Gong, Wang, Wu, Tashiro, Onodera, & Ikejima, 2004).
Inhibitory Effects on Angiogenesis
- Pseudolaric acid B has demonstrated the ability to inhibit angiogenesis and reduce hypoxia-inducible factor 1α, making it a potential candidate for cancer therapy due to its dual antiangiogenic activities (Li et al., 2004).
Properties
Molecular Formula |
C29H46N2O6 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(2E,4E,6E)-9-[[(2S,3R)-3-hydroxy-4-[[(3E,5E)-7-hydroxy-4-methyltetradeca-3,5-dienoyl]amino]-2-methylbutanoyl]amino]nona-2,4,6-trienoic acid |
InChI |
InChI=1S/C29H46N2O6/c1-4-5-6-9-12-15-25(32)19-17-23(2)18-20-27(34)31-22-26(33)24(3)29(37)30-21-14-11-8-7-10-13-16-28(35)36/h7-8,10-11,13,16-19,24-26,32-33H,4-6,9,12,14-15,20-22H2,1-3H3,(H,30,37)(H,31,34)(H,35,36)/b10-7+,11-8+,16-13+,19-17+,23-18+/t24-,25?,26-/m0/s1 |
InChI Key |
KUBFEPFJIGSSKC-DXIDGMHMSA-N |
Isomeric SMILES |
CCCCCCCC(/C=C/C(=C/CC(=O)NC[C@@H]([C@H](C)C(=O)NCC/C=C/C=C/C=C/C(=O)O)O)/C)O |
Canonical SMILES |
CCCCCCCC(C=CC(=CCC(=O)NCC(C(C)C(=O)NCCC=CC=CC=CC(=O)O)O)C)O |
Synonyms |
pseudotrienic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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